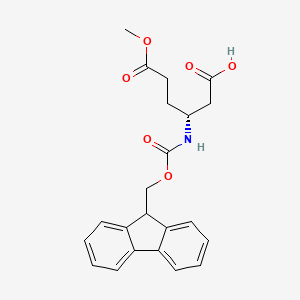

(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methoxy-6-oxohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methoxy-6-oxohexanoic acid, also known as FMOC-Lys(Mtt)-OH, is a chemical compound used in scientific research. It is a derivative of lysine, an amino acid that is essential for protein synthesis in the human body. FMOC-Lys(Mtt)-OH is commonly used in peptide synthesis and has various applications in the field of biochemistry.

Scientific Research Applications

Protective Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is recognized for its utility in protecting hydroxy-groups during peptide synthesis. This protection is essential for preventing unintended reactions and ensuring the correct sequence and structure of the synthesized peptide. Fmoc can be removed under mild base conditions without disturbing other sensitive groups in the molecule, highlighting its compatibility with a variety of acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

Facilitating Solid Phase Peptide Synthesis (SPPS)

Fmoc derivatives are instrumental in improving the efficiency of solid phase peptide synthesis (SPPS), especially in creating peptides with "difficult sequences." The reversible protection of the amide bond by Fmoc groups aids in minimizing interchain associations, which can complicate the synthesis process. This approach is beneficial for assembling peptides that are prone to aggregation or misfolding during synthesis (Johnson et al., 1993).

Synthesis of Oligomers and Analogs

Fmoc-protected sugar amino acids derived from neuraminic acids have been utilized to efficiently synthesize oligomers varying in length. This method facilitates the assembly of compounds with potential applications in drug development and biomolecular research, illustrating the versatility of Fmoc protection in synthesizing complex organic molecules (Gregar & Gervay-Hague, 2004).

Development of Novel Fluorescence Probes

The Fmoc group has found application beyond peptide synthesis. It has been used in the development of novel fluorescence probes for detecting reactive oxygen species (ROS) in biological systems. These probes are designed to selectively detect highly reactive oxygen species, such as hydroxyl radicals, offering tools for biological and chemical studies on the roles of ROS in various processes (Setsukinai et al., 2003).

Interfacial Layer in Organic Solar Cells

Innovative applications of polyfluorenes, related to Fmoc chemistry, have been explored in the development of organic solar cells. Water-soluble polyfluorenes have been used as an interfacial layer to enhance the performance of solar cells, demonstrating the potential of fluorenyl compounds in renewable energy technologies (Oh et al., 2010).

properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methoxy-6-oxohexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-28-21(26)11-10-14(12-20(24)25)23-22(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,27)(H,24,25)/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHAEYHTHOUSIV-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2862231.png)

![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)

![Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2862240.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2862241.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate](/img/structure/B2862250.png)